11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is a complex organic compound with the molecular formula and a molecular weight of 263.38 g/mol. The compound features a spirocyclic structure, which is characterized by two or more rings sharing a common atom. This specific compound is identified by its CAS number 1422134-78-8 and has applications in various scientific fields, particularly in medicinal chemistry and pharmacology.
The compound can be sourced from chemical suppliers and is listed in several chemical databases, including ChemSrc and NIST. These sources provide detailed information about its properties, synthesis, and potential applications in research.
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is classified as a nitrogen-containing heterocyclic compound due to the presence of nitrogen atoms in its structure. It belongs to the category of spiro compounds, which are known for their unique three-dimensional geometries that can influence biological activity.
The synthesis of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents, solvents, and conditions (temperature, pressure) would depend on the exact synthetic route chosen by researchers.
The structure of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane can be represented using various structural notations:
Cn1cccc1CN1CCOCC2(CCNCC2)C1This notation provides a way to represent the molecular structure in a linear format that can be interpreted by cheminformatics software.
The molecular structure features:
The presence of multiple nitrogen atoms suggests potential interactions with biological targets.
Chemical reactions involving 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane may include:
Technical details on specific reaction conditions (e.g., catalysts, solvents) would be outlined in experimental protocols.
The mechanism of action for compounds like 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane often involves:
Data regarding specific targets or pathways would require further empirical studies.
The physical properties of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane include:
These properties are critical for understanding the handling and storage requirements of the compound.
Chemical properties such as solubility, reactivity with acids/bases, and stability under various conditions would need to be characterized through experimental data.
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has potential applications in:
Further research is necessary to fully elucidate its capabilities and applications in these fields.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: